molecular formula C10H16ClNSi B14804177 1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride

1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride

Cat. No.: B14804177
M. Wt: 213.78 g/mol
InChI Key: RFWVDOBIHXJCNF-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride is a chemical compound with the molecular formula C10H16ClNSi. It is a derivative of azasiline, a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a silicon atom within its structure, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3,4-tetrahydrobenzo[d][1,3]azasiline and dimethylchlorosilane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Formation of the Compound: The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Production: Depending on the scale, the production can be carried out in batch or continuous reactors.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final compound.

Chemical Reactions Analysis

2.1. Alkylation and Quaternization

The dimethylamine group may undergo further alkylation. For example, analogous azasiline methiodides form via reaction with methyl iodide, as seen in related tetrahydrobenzoazasiline systems :

R3N+CH3IR3N+CH3I\text{R}_3\text{N} + \text{CH}_3\text{I} \rightarrow \text{R}_3\text{N}^+\text{CH}_3 \cdot \text{I}^-

Conditions : Typically conducted in dry solvents (e.g., acetonitrile) under inert atmosphere .

2.2. Acid-Base Reactions

The hydrochloride salt can be deprotonated in basic media to regenerate the free base:

R3NH+Cl+NaOHR3N+NaCl+H2O\text{R}_3\text{NH}^+ \cdot \text{Cl}^- + \text{NaOH} \rightarrow \text{R}_3\text{N} + \text{NaCl} + \text{H}_2\text{O}

Applications : Useful for modifying solubility or further functionalization .

2.3. Electrophilic Aromatic Substitution

The benzo-fused ring may undergo reactions such as nitration or sulfonation. For example, nitration of similar benzannulated heterocycles occurs preferentially at the para position relative to the heteroatom .

Comparative Reactivity Data

Reaction Type Conditions Outcome Reference Analogy
QuaternizationCH₃I, dry MeCN, Ar atmosphereMethiodide salt formation
DeprotonationNaOH (aq.), RTFree base generation
Electrophilic substitutionHNO₃/H₂SO₄, 0–5°CNitrated derivative

Mechanistic Considerations

  • Quaternization : Proceeds via nucleophilic attack of the amine on methyl iodide, forming a quaternary ammonium salt .

  • Aromatic substitution : Directed by electron-donating effects of the heteroatom, favoring para/ortho positions .

Scientific Research Applications

1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]oxasiline hydrochloride: Similar structure but with an oxygen atom instead of silicon.

    1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]thiasiline hydrochloride: Contains a sulfur atom instead of silicon.

    1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]phosphasiline hydrochloride: Contains a phosphorus atom instead of silicon.

Uniqueness

1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H16ClNSi

Molecular Weight

213.78 g/mol

IUPAC Name

1,1-dimethyl-3,4-dihydro-2H-3,1-benzazasiline;hydrochloride

InChI

InChI=1S/C10H15NSi.ClH/c1-12(2)8-11-7-9-5-3-4-6-10(9)12;/h3-6,11H,7-8H2,1-2H3;1H

InChI Key

RFWVDOBIHXJCNF-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CNCC2=CC=CC=C21)C.Cl

Origin of Product

United States

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